molecular formula C14H13N3 B13949230 Acridine, 2,7-diamino-9-methyl- CAS No. 25603-34-3

Acridine, 2,7-diamino-9-methyl-

Cat. No.: B13949230
CAS No.: 25603-34-3
M. Wt: 223.27 g/mol
InChI Key: IBFLXDLQWXHFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acridine, 2,7-diamino-9-methyl- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of acridine allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acridine, 2,7-diamino-9-methyl- typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .

Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Acridine, 2,7-diamino-9-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while substitution can introduce various functional groups onto the acridine ring .

Scientific Research Applications

Acridine, 2,7-diamino-9-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acridine, 2,7-diamino-9-methyl- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerases and telomerases. The compound’s planar structure allows it to insert between DNA base pairs, leading to the unwinding of the helical structure and interference with DNA replication and transcription .

Comparison with Similar Compounds

    Acriflavine: A derivative of acridine with antibacterial and antimalarial properties.

    Proflavine: Another acridine derivative used as an antiseptic.

    Quinacrine: An acridine derivative with antiprotozoal activity.

Uniqueness: Acridine, 2,7-diamino-9-methyl- is unique due to its specific substitution pattern, which can influence its biological activity and interactions with molecular targets. Its dual amino groups at positions 2 and 7, along with a methyl group at position 9, provide distinct chemical properties compared to other acridine derivatives .

Properties

CAS No.

25603-34-3

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

9-methylacridine-2,7-diamine

InChI

InChI=1S/C14H13N3/c1-8-11-6-9(15)2-4-13(11)17-14-5-3-10(16)7-12(8)14/h2-7H,15-16H2,1H3

InChI Key

IBFLXDLQWXHFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.